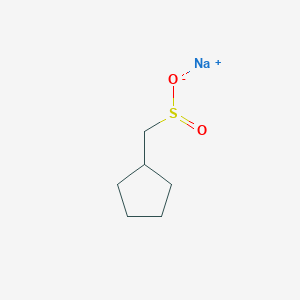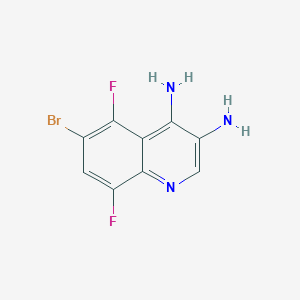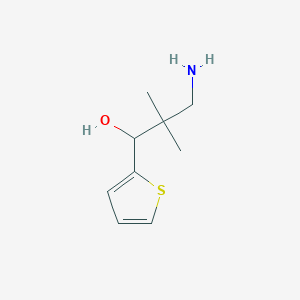
Methyl 2-fluoro-3-hydrazinylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-3-hydrazinylbenzoate: is a chemical compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is primarily used in scientific research and is known for its unique structural properties, which include a fluorine atom and a hydrazinyl group attached to a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-3-hydrazinylbenzoate typically involves the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination: Fluorination of 2-chloro-3-nitrotoluene yields 2-fluoro-3-nitrotoluene.
Oxidation: The methyl group is oxidized under the action of an oxidant to form 2-fluoro-3-nitrobenzoic acid.
Hydrazinylation: Finally, the nitro group is reduced to a hydrazinyl group, and the esterification with methanol produces this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-fluoro-3-hydrazinylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Azo or azoxy compounds.
Reduction: Amines.
Substitution: Substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-3-hydrazinylbenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of Methyl 2-fluoro-3-hydrazinylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-fluoro-3-nitrobenzoate
- Methyl 2-chloro-3-hydrazinylbenzoate
- Methyl 2-fluoro-3-aminobenzoate
Comparison: Methyl 2-fluoro-3-hydrazinylbenzoate is unique due to the presence of both a fluorine atom and a hydrazinyl group. This combination imparts distinct chemical and biological properties, making it more versatile in research applications compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, while the hydrazinyl group allows for specific interactions with biological targets .
Eigenschaften
Molekularformel |
C8H9FN2O2 |
|---|---|
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
methyl 2-fluoro-3-hydrazinylbenzoate |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-3-2-4-6(11-10)7(5)9/h2-4,11H,10H2,1H3 |
InChI-Schlüssel |
XFJUIHRFJZDQEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC=C1)NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)





![{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)


![3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13220945.png)
